1-(2-Bromoethoxy)-4-(tert-butoxy)benzene CAS 142346-91-6 properties
1-(2-Bromoethoxy)-4-(tert-butoxy)benzene CAS 142346-91-6 properties
This in-depth technical guide details the properties, synthesis, and applications of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene (CAS 142346-91-6) .
Advanced Building Block for Medicinal Chemistry & PROTAC Linker Design
CAS Number: 142346-91-6 Formula: C₁₂H₁₇BrO₂ Molecular Weight: 273.17 g/mol
Executive Summary
1-(2-Bromoethoxy)-4-(tert-butoxy)benzene is a bifunctional aryl ether intermediate used primarily in the synthesis of pharmaceutical conjugates and proteolysis-targeting chimeras (PROTACs). It serves as a "masked" phenolic linker. The molecule features an electrophilic alkyl bromide handle for immediate coupling to nucleophiles (amines, thiols) and an acid-labile tert-butyl ether protecting group that, upon removal, reveals a nucleophilic phenol for secondary conjugation.
Physicochemical Profile
The following properties are derived from experimental data of structural analogs and standard computational models for aryl alkyl ethers.
| Property | Value / Description |
| Appearance | White to off-white low-melting solid or viscous oil |
| Molecular Weight | 273.17 g/mol |
| Exact Mass | 272.0306 u |
| Boiling Point (Pred.) | 330–340 °C (at 760 mmHg) |
| Melting Point | 30–40 °C (Estimated; tends to supercool) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in Water |
| LogP (Pred.) | ~3.8 (Lipophilic) |
| Flash Point | >110 °C |
Synthetic Methodology
The synthesis of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene follows a standard Williamson ether synthesis protocol. The critical challenge is preventing the formation of the dimer (bis-alkylation), which is mitigated by using a large excess of the electrophile.
Reaction Scheme
Precursors: 4-(tert-butoxy)phenol and 1,2-Dibromoethane.
Figure 1: Synthesis pathway favoring mono-alkylation via excess dihalide.
Step-by-Step Protocol
Objective: Synthesis of 10 g of Target Material.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Solvation: Dissolve 4-(tert-butoxy)phenol (6.0 g, 36 mmol) in anhydrous Acetonitrile (ACN) (100 mL).
-
Base Addition: Add Potassium Carbonate (
) (10.0 g, 72 mmol, 2.0 eq) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation. -
Electrophile Addition: Add 1,2-Dibromoethane (15.5 mL, 180 mmol, 5.0 eq) in one portion.
-
Expert Note: The 5-fold excess is critical to statistically favor the attack of the phenoxide on a free dibromide molecule rather than on an already formed product, minimizing dimer formation.
-
-
Reflux: Heat the mixture to reflux (approx. 82 °C) for 16 hours. Monitor by TLC (Hexane:EtOAc 9:1). The product will appear less polar than the starting phenol.
-
Workup:
-
Cool to room temperature and filter off the inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure to remove ACN and excess 1,2-dibromoethane.
-
-
Purification: Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x). Dry over
.[1] Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Mechanistic Insights & Stability
-
Leaving Group Dynamics: The primary bromide is an excellent leaving group for
reactions. It is stable in neutral and acidic conditions but will hydrolyze or eliminate (forming a vinyl ether) in the presence of strong bases at high temperatures. -
Protecting Group Stability: The tert-butyl ether is stable against basic nucleophilic attack (e.g., amines, alkoxides) but is highly sensitive to strong acids (TFA, HCl). This orthogonality allows the bromide to be reacted first without disturbing the phenol protection.
Applications in Drug Discovery
This compound is a staple "linker unit" in Medicinal Chemistry, particularly for PROTAC (Proteolysis Targeting Chimera) development.
Workflow: PROTAC Linker Synthesis
The molecule acts as a spacer between an E3 Ligase ligand (e.g., VHL or Cereblon binder) and a Target Protein ligand.
Figure 2: Sequential functionalization strategy using the orthogonal reactivity of the bromide and tert-butoxy group.
Safety & Handling (SDS Summary)
-
Hazards:
-
Storage: Store at 2–8 °C under inert gas (
or Ar). Moisture sensitive over long periods (slow hydrolysis of bromide). -
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (Halogenated waste).
References
-
Williamson Ether Synthesis Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. Link
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Phenol Protection Strategies: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis, 4th Ed. Wiley-Interscience, 2006. Link
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PROTAC Linker Chemistry: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020. Link
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Alkyl Halide Reactivity: Smith, M. B., March, J. March's Advanced Organic Chemistry, 6th Ed. Wiley, 2007. Link
